molecular formula C9H15N3 B8515421 6-amino-4-methyl-2-Pyridinepropanamine

6-amino-4-methyl-2-Pyridinepropanamine

Cat. No.: B8515421
M. Wt: 165.24 g/mol
InChI Key: YPQSNRNTDSHDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-4-methyl-2-Pyridinepropanamine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a 3-aminopropyl group at the 6-position, and a methyl group at the 4-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-methyl-2-Pyridinepropanamine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of an aromatic aldehyde, malononitrile, and dimedone in the presence of a catalyst such as amine-functionalized silica magnetic nanoparticles. This reaction is typically carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-2-Pyridinepropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

6-amino-4-methyl-2-Pyridinepropanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-methyl-2-Pyridinepropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Benzothiazole: A bicyclic compound containing a benzene ring fused to a thiazole ring.

    1,3,5-Triazine: A six-membered ring containing three nitrogen atoms.

Uniqueness

6-amino-4-methyl-2-Pyridinepropanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Unlike imidazole and benzothiazole, which have different ring structures, this compound’s pyridine ring allows for unique interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

6-(3-aminopropyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C9H15N3/c1-7-5-8(3-2-4-10)12-9(11)6-7/h5-6H,2-4,10H2,1H3,(H2,11,12)

InChI Key

YPQSNRNTDSHDCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

By analogy to Example 56, Step B, 4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(3-(2,5-dimethylpyrrol-1-yl)propyl)pyridine was treated with 9.2 equivalents of hydroxylamine hydrochloride and 5.4 equivalents of potassium hydroxide in refluxing ethanol/water to yield 2-amino-6-(3-aminopropyl)-4-methylpyridine.
Name
4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(3-(2,5-dimethylpyrrol-1-yl)propyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.